molecular formula C17H25N3O6 B2639149 1-(1,3-Dihydroxy-2-methylpropan-2-yl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea CAS No. 877641-41-3

1-(1,3-Dihydroxy-2-methylpropan-2-yl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea

Cat. No. B2639149
CAS RN: 877641-41-3
M. Wt: 367.402
InChI Key: CTWODROVEDDJEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,3-Dihydroxy-2-methylpropan-2-yl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea is a useful research compound. Its molecular formula is C17H25N3O6 and its molecular weight is 367.402. The purity is usually 95%.
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Scientific Research Applications

Metabolic Profiling in Humans

Studies have highlighted the metabolic profiling and biotransformation of various compounds in humans, providing insights into their metabolic pathways. For instance, L-735,524, a potent HIV-1 protease inhibitor, undergoes significant metabolism, including glucuronidation, pyridine N-oxidation, and hydroxylation processes. Similarly, gliclazide, an anti-diabetic drug, is metabolized extensively with the identification of several metabolites, indicating complex metabolic pathways in humans (Balani et al., 1995) (Oida et al., 1985).

Metabolic Markers in Disease States

Noninvasive urinary metabolomic profiling has been used to identify diagnostic and prognostic markers in diseases like lung cancer and heart failure. This approach has led to the discovery of novel molecules and metabolites that are significantly elevated in specific diseases, shedding light on potential biomarkers and therapeutic targets (Mathé et al., 2014) (Dunn et al., 2007).

Environmental and Lifestyle Factors

Research has also focused on how environmental factors and lifestyle choices, such as smoking, influence the presence of certain metabolites in the human body. For instance, urinary levels of specific adducts have been associated with cigarette smoking, suggesting the impact of external factors on internal metabolic processes (Krueger et al., 2019).

Drug Metabolism and Safety

The studies on the metabolism of various drugs highlight the significance of understanding the metabolic pathways and the formation of metabolites, which is crucial for assessing drug safety, efficacy, and potential drug-drug interactions. For example, the research on the metabolism of SB-649868, an orexin 1 and 2 receptor antagonist, outlines the primary metabolic routes and the principal metabolites, contributing to the understanding of the drug's pharmacokinetics and dynamics in humans (Renzulli et al., 2011).

properties

IUPAC Name

1-(1,3-dihydroxy-2-methylpropan-2-yl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O6/c1-17(9-21,10-22)19-16(24)18-11-6-15(23)20(8-11)12-4-5-13(25-2)14(7-12)26-3/h4-5,7,11,21-22H,6,8-10H2,1-3H3,(H2,18,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTWODROVEDDJEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)(CO)NC(=O)NC1CC(=O)N(C1)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,3-Dihydroxy-2-methylpropan-2-yl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea

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